diABZI-C2-NH2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
diABZI-C2-NH2 is a small molecule that functions as a stimulator of interferon genes (STING) agonist. It contains a primary amine functionality and is known for its ability to enhance the cytotoxicity of T cells towards cancer cells . This compound has shown significant potential in cancer immunotherapy and antiviral research .
Preparation Methods
The synthesis of diABZI-C2-NH2 involves a strategy that links two amidobenzimidazole (ABZI) compounds to create a dimeric ligand. This enhances its binding affinity to STING and its cellular functionality . The preparation of this compound typically involves the following steps:
Synthesis of ABZI Compounds: The initial step involves synthesizing the individual ABZI compounds.
Linking Strategy: The ABZI compounds are then linked to form the dimeric ligand diABZI.
Chemical Reactions Analysis
diABZI-C2-NH2 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group in the compound with another.
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Such as halogens or alkyl groups.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
diABZI-C2-NH2 has a wide range of scientific research applications, including:
Cancer Immunotherapy: It enhances the cytotoxicity of T cells towards cancer cells by activating the STING pathway, improving interferon-γ expression, and increasing antigen presentation of tumor cells.
Antiviral Research: It has shown potential in inhibiting the infection of various strains of SARS-CoV-2 by inducing an effective interferon response.
Innate and Adaptive Immunity: It plays a role in the cross-talk between the innate and adaptive immune systems, optimizing sustained antigen-specific immunity.
Mechanism of Action
diABZI-C2-NH2 exerts its effects by activating the STING pathway. This activation leads to the induction of type-I interferons and pro-inflammatory cytokines, which enhance the immune response . The molecular targets and pathways involved include:
STING Pathway: Activation of STING leads to the production of type-I interferons and pro-inflammatory cytokines.
TCR Signaling Pathway: Enhances the function of T cell receptor-engineered T cells (TCR-T) against tumor cells.
Comparison with Similar Compounds
diABZI-C2-NH2 is part of a family of small-molecule amidobenzimidazoles (ABZI) that are known for their ability to activate STING. Similar compounds include:
2’3’-cGAMP: A classical STING agonist that induces activation of type-I interferons and pro-inflammatory cytokines.
diABZI (compound 3): Another non-nucleotide-based STING agonist that activates STING while maintaining its open conformation.
This compound is unique due to its enhanced binding affinity to STING and its ability to improve the efficacy of TCR-T cells in cancer immunotherapy .
Properties
Molecular Formula |
C36H43N13O4 |
---|---|
Molecular Weight |
721.8 g/mol |
IUPAC Name |
1-[4-[5-(2-aminoethylcarbamoyl)-2-[(2-ethyl-5-methylpyrazole-3-carbonyl)amino]benzimidazol-1-yl]butyl]-2-[(2-ethyl-5-methylpyrazole-3-carbonyl)amino]benzimidazole-5-carboxamide |
InChI |
InChI=1S/C36H43N13O4/c1-5-48-29(17-21(3)44-48)33(52)42-35-40-25-19-23(31(38)50)9-11-27(25)46(35)15-7-8-16-47-28-12-10-24(32(51)39-14-13-37)20-26(28)41-36(47)43-34(53)30-18-22(4)45-49(30)6-2/h9-12,17-20H,5-8,13-16,37H2,1-4H3,(H2,38,50)(H,39,51)(H,40,42,52)(H,41,43,53) |
InChI Key |
OFHOFLFXGGZWEH-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=CC(=N1)C)C(=O)NC2=NC3=C(N2CCCCN4C5=C(C=C(C=C5)C(=O)NCCN)N=C4NC(=O)C6=CC(=NN6CC)C)C=CC(=C3)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.